

A Comparative Guide to the Structural Basis of Lectin-Mannose Derivative Interactions

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Compound of Interest

Compound Name: *methyl beta-D-mannopyranoside*

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This guide provides an objective comparison of the binding characteristics of various lectins to D-mannose and its derivatives, supported by experimental data. Detailed methodologies for key analytical techniques are presented to facilitate the design and execution of related experiments. Understanding the nuanced specificities of these interactions is crucial for fields ranging from immunology and microbiology to the development of novel therapeutics.

Quantitative Binding Affinity of Mannose Derivatives to Various Lectins

The interaction between lectins and mannose derivatives is a key area of study, with the binding affinity varying significantly depending on the specific lectin and the structure of the mannose derivative. The dissociation constant (K_d) is a common metric used to quantify this affinity, where a lower K_d value indicates a higher binding affinity. The following tables summarize the K_d values for several lectins with D-mannose and its derivatives, as determined by various biophysical techniques.

Lectin	Ligand	Dissociation Constant (Kd)	Technique
From Human Receptors			
DC-SIGN (CD209)	D-Mannose	3.5 mM	Not specified
Langerin (CD207)	D-Mannose	2.8 mM	Not specified
Mannose Receptor (CD206)	D-Mannose	0.7 mM	Not specified
Surfactant Protein A (SP-A)	D-Mannose	2.5 mM	Not specified
Surfactant Protein D (SP-D)	D-Mannose	1.9 mM	Not specified
Mannose-Binding Lectin (MBL)	D-Mannose	2.1 mM	Not specified
From Pathogens			
LecB (Pseudomonas aeruginosa)	D-Mannose	1.1 μ M	Not specified
BC			

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